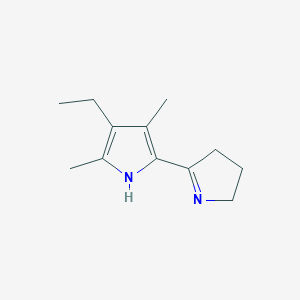

4-Ethyl-3,5-dimethyl-4',5'-dihydro-1h,3'h-2,2'-bipyrrole

CAS No.: 91907-47-0

Cat. No.: VC18741210

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91907-47-0 |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 2-(3,4-dihydro-2H-pyrrol-5-yl)-4-ethyl-3,5-dimethyl-1H-pyrrole |

| Standard InChI | InChI=1S/C12H18N2/c1-4-10-8(2)12(14-9(10)3)11-6-5-7-13-11/h14H,4-7H2,1-3H3 |

| Standard InChI Key | HSDSNAURNKPBEI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC(=C1C)C2=NCCC2)C |

Introduction

Structural and Electronic Properties of Bipyrrole Derivatives

Bipyrroles are a class of nitrogen-containing heterocycles characterized by two pyrrole rings connected via single or fused bonds. The dihydro-1H,3'H-2,2'-bipyrrole scaffold introduces partial saturation at specific positions, modulating conjugation and reactivity. In 4-ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole, the ethyl and methyl groups at positions 3, 5, and 4' create steric hindrance while influencing electron density distribution.

Comparative Analysis with Related Bipyrroles

Studies on 5'-(furan-2-yl)-3',4'-dihydro-1H,2'H-2,3'-bipyrrole derivatives reveal that alkyl substituents significantly alter solubility and crystallinity. For example, isopropyl or sec-butyl groups at C2' improve hydrophobic interactions, whereas hydroxylated variants exhibit enhanced hydrogen-bonding capacity . These trends suggest that the ethyl and methyl groups in 4-ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole may similarly influence its physicochemical behavior.

Synthetic Strategies for Bipyrrole Derivatives

Condensation of Chalcones with Amino Acids

A robust method for synthesizing 2,3'-bipyrroles involves the reaction of chalcones with amino acids in alkaline media. For instance, (E)-1-(furan-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-one reacts with valine or phenylalanine to yield 2'-alkyl- or 2'-aryl-substituted bipyrroles . This pathway could be adapted for 4-ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole by selecting amino acids with ethyl and methyl side chains, such as α-aminoisobutyric acid or norvaline.

Table 1: Reaction Conditions for Bipyrrole Synthesis

| Starting Material | Amino Acid | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-Chalcone derivative | Valine | Pyridine | 120 | 85 | |

| Propargylated pyrrole | α-Aminoisobutyric Acid | Pd/C | 80 | 77 |

Pd/C-Catalyzed Cyclization

Palladium-catalyzed cyclization of N-propargyl pyrrolinyl-pyrrole derivatives offers a route to fused bipyrrole systems. Aslanoglu (2018) demonstrated that propargylated intermediates undergo intramolecular cyclization in the presence of Pd/C, yielding pyrrolo-pyrrolo-pyrazines . Adapting this method to incorporate ethyl and methyl groups at strategic positions could generate the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra of analogous bipyrroles show distinct signals for aromatic protons (δ 6.2–7.7 ppm), alkyl substituents (δ 0.5–2.5 ppm), and NH groups (δ 11.7–12.8 ppm) . For 4-ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole, the following features are anticipated:

-

Ethyl group: Triplet at δ 1.1–1.3 ppm (CH2CH3) and quartet at δ 2.5–2.7 ppm (CH2).

-

Methyl groups: Singlets at δ 2.1–2.3 ppm (C3 and C5).

-

Dihydro protons: Multiplets at δ 1.8–2.0 ppm (C4'H and C5'H).

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra of bipyrroles typically exhibit molecular ion peaks [M+] with fragmentation patterns corresponding to loss of alkyl chains or heterocyclic rings. For example, 2'-isopropyl-5'-(furan-2-yl)-3',4'-dihydro-1H,2'H-2,3'-bipyrrole shows a base peak at m/z 72 (C4H6N+) . The target compound’s MS is expected to display [M+] at m/z 234 (C14H20N2) with fragments at m/z 59 (C3H5N+) and 72 (C4H6N+).

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole rings undergo electrophilic substitution at the α-positions. Nitration or halogenation would preferentially occur at C2 and C4 of the unsaturated ring, while the dihydro ring remains less reactive due to reduced conjugation .

Oxidative Transformations

Oxidation with SeO2 converts dihydrofurans to tropones, a reaction that could be extended to dihydrobipyrroles . Treatment of 4-ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole with SeO2 may yield a tropone derivative, enhancing its applicability in coordination chemistry.

Biological and Industrial Applications

Antitumor Activity

Bipyrrole derivatives exhibit cytotoxicity against cancer cell lines. For instance, 2'-benzyl-5'-(furan-2-yl)-3',4'-dihydro-1H,2'H-2,3'-bipyrrole (3b) shows moderate activity against HepG2 cells (IC50 = 18 µM) . The ethyl and methyl groups in the target compound may enhance membrane permeability, potentially improving therapeutic efficacy.

Catalytic Applications

Gold-catalyzed Claisen rearrangements of bicyclic endoperoxides produce α-alkylidene-γ-butyrolactones . The dihydrobipyrrole scaffold could serve as a ligand in such catalytic systems, leveraging its nitrogen atoms for metal coordination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume